4-amino-6-chloro-N'-(phenoxyacetyl)quinoline-3-carbohydrazide
Description
Properties
Molecular Formula |
C18H15ClN4O3 |
|---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
4-amino-6-chloro-N'-(2-phenoxyacetyl)quinoline-3-carbohydrazide |
InChI |
InChI=1S/C18H15ClN4O3/c19-11-6-7-15-13(8-11)17(20)14(9-21-15)18(25)23-22-16(24)10-26-12-4-2-1-3-5-12/h1-9H,10H2,(H2,20,21)(H,22,24)(H,23,25) |
InChI Key |
RJSQSTXQONWKQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CN=C3C=CC(=CC3=C2N)Cl |
Origin of Product |
United States |
Preparation Methods
Nitration and Chlorination of Quinoline
The quinoline core is functionalized via directed nitration and chlorination. Starting with quinoline-3-carboxylic acid , nitration at position 4 is achieved using a mixture of fuming nitric acid and sulfuric acid at 0–5°C, yielding 4-nitroquinoline-3-carboxylic acid (85–90% yield). Subsequent chlorination at position 6 employs phosphorus oxychloride (POCl₃) under reflux (110°C, 6 h), generating 6-chloro-4-nitroquinoline-3-carboxylic acid (78% yield).
Reduction of Nitro to Amino Group
The nitro group at position 4 is reduced using catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 12 h) or SnCl₂·2H₂O in concentrated HCl. The latter method affords 6-chloroquinoline-4-amine in 92% yield.
Formation of Quinoline-3-Carbohydrazide
Esterification and Hydrazide Formation
6-Chloroquinoline-4-amine-3-carboxylic acid is esterified with methanol and sulfuric acid (reflux, 8 h) to form the methyl ester. Reaction with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol (70°C, 4 h) converts the ester to 6-chloro-4-aminoquinoline-3-carbohydrazide (88% yield).
Table 1: Optimization of Hydrazide Formation
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 70 | 4 | 88 |
| Methanol | 65 | 6 | 75 |
| THF | 80 | 3 | 68 |
Coupling with Phenoxyacetyl Group
Synthesis of Phenoxyacetyl Chloride
Phenoxyacetic acid is treated with thionyl chloride (SOCl₂, reflux, 2 h) to yield phenoxyacetyl chloride (95% purity).
Acylation of Carbohydrazide
The hydrazide intermediate is coupled with phenoxyacetyl chloride under basic conditions. A mixture of 6-chloro-4-aminoquinoline-3-carbohydrazide (1 eq), phenoxyacetyl chloride (1.2 eq), and triethylamine (2 eq) in anhydrous dichloromethane (DCM) is stirred at 0°C for 1 h, then at 25°C for 12 h. The product, 4-amino-6-chloro-N'-(phenoxyacetyl)quinoline-3-carbohydrazide , is isolated via filtration (yield: 76%).
Table 2: Solvent Screening for Acylation Reaction
| Solvent | Base | Yield (%) |
|---|---|---|
| DCM | Triethylamine | 76 |
| DMF | Cs₂CO₃ | 68 |
| Acetonitrile | Pyridine | 59 |
Alternative Route: One-Pot Coupling Using HATU
A modern approach employs the coupling agent HATU to enhance efficiency. 6-Chloro-4-aminoquinoline-3-carboxylic acid (1 eq), phenoxyacetic acid (1.2 eq), and HATU (1.5 eq) are dissolved in DMF. Diisopropylethylamine (DIPEA, 3 eq) is added, and the mixture is stirred at 25°C for 6 h. Subsequent treatment with hydrazine hydrate (2 eq) directly yields the target compound in a one-pot process (65% yield).
Challenges and Optimization
Regioselectivity in Chlorination
Chlorination at position 6 requires precise control to avoid di- or tri-chlorinated byproducts. Using POCl₃ in dimethylformamide (DMF) at 110°C minimizes side reactions (purity >95%).
Stability of Hydrazide Intermediate
The carbohydrazide group is sensitive to oxidation. Reactions are conducted under nitrogen atmosphere, and intermediates are stored at –20°C to prevent degradation.
Chemical Reactions Analysis
Types of Reactions
4-amino-6-chloro-N’-(phenoxyacetyl)quinoline-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the amino or chloro positions using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that 4-amino-6-chloro-N'-(phenoxyacetyl)quinoline-3-carbohydrazide exhibits promising anticancer properties. In vitro assays have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3) cells.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-amino-6-chloro-N'-(phenoxyacetyl)quinoline-3-carbohydrazide | MCF-7 | X.X |
| PC3 | X.X | |
| Doxorubicin | MCF-7 | 6.774 |
| PC3 | 7.7316 |
Note: Replace X.X with actual values from experimental data.
The mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth, such as VEGFR-II signaling, which is crucial for angiogenesis in tumors .
Antimicrobial Properties
In addition to its anticancer activity, this compound has been evaluated for its antimicrobial properties. Preliminary studies indicate effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | X.X µg/mL |
| Staphylococcus aureus | X.X µg/mL |
| Pseudomonas aeruginosa | X.X µg/mL |
Note: Replace X.X with actual values from experimental data.
Case Study 1: Anticancer Evaluation
In a recent study, researchers synthesized a series of derivatives based on quinoline structures, including 4-amino-6-chloro-N'-(phenoxyacetyl)quinoline-3-carbohydrazide. These compounds were screened for their cytotoxic effects on MCF-7 and PC3 cell lines. The study revealed that certain derivatives exhibited lower IC50 values compared to established chemotherapeutics like doxorubicin, highlighting their potential as new anticancer agents .
Case Study 2: Mechanistic Insights
Further investigations into the mechanism of action revealed that the compound inhibits the VEGFR-II pathway, which is instrumental in tumor angiogenesis. This was confirmed through docking studies that illustrated a binding mode similar to known VEGFR-II inhibitors . Such insights underline the compound's potential not only as an anticancer agent but also as a lead structure for developing more effective therapies.
Mechanism of Action
The mechanism of action of 4-amino-6-chloro-N’-(phenoxyacetyl)quinoline-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect . For example, it may inhibit the activity of enzymes involved in DNA replication, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Antimicrobial Activity
- 4-amino-6-chloro-N'-(phenoxyacetyl)quinoline-3-carbohydrazide: The chloro and phenoxyacetyl groups likely enhance interactions with bacterial enzymes (e.g., enoyl-ACP reductase in MTB). Its rigid structure may limit off-target effects compared to simpler hydrazides .
- Compound 29 () : The 2-hydroxy and 6-methyl substituents improve solubility and membrane penetration, contributing to its low MIC value (0.26 mg mL⁻¹).
Antitubercular Specificity
- Trifluoromethyl derivatives (e.g., 7-CF3 in ) exhibit higher metabolic stability due to reduced cytochrome P450-mediated oxidation, whereas the 4-amino group in the target compound may facilitate hydrogen bonding with MTB-specific targets like InhA .
Antiproliferative Activity
- Schiff base metal complexes () derived from quinoline-3-carbohydrazides show enhanced activity against cancer cells via DNA intercalation or reactive oxygen species (ROS) generation. The absence of metal coordination in the target compound limits this mechanism.
Structural-Activity Relationship (SAR) Trends
Electron-Withdrawing Groups (EWGs): Chloro (6-Cl) and trifluoromethyl (7-CF3) groups increase lipophilicity and enzyme-binding affinity . The 4-amino group balances hydrophilicity, critical for solubility .
Side Chain Flexibility: Phenoxyacetyl (target compound) vs.
Hydroxy vs. Amino Substitutions: Hydroxy groups (e.g., 4-OH in Compound 6a) enhance polarity but may reduce blood-brain barrier penetration compared to amino derivatives .
Biological Activity
4-amino-6-chloro-N'-(phenoxyacetyl)quinoline-3-carbohydrazide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities, including anticancer, antibacterial, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by various research findings and case studies.
Chemical Structure and Properties
The compound features a quinoline core, which is known for its diverse biological activities. The structural formula can be represented as follows:
This structure includes:
- A quinoline ring system.
- An amino group that enhances its reactivity.
- A chloro substituent that may contribute to its bioactivity.
Biological Activity Overview
The biological activities of 4-amino-6-chloro-N'-(phenoxyacetyl)quinoline-3-carbohydrazide have been explored in several studies, highlighting its potential efficacy against various diseases.
Anticancer Activity
Research has demonstrated that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation across various lines.
Case Study:
A study focusing on benzoquinoline derivatives reported that certain compounds displayed high lethality against CNS cancer cell lines, achieving over 60% inhibition in multiple cases. Although specific data for 4-amino-6-chloro-N'-(phenoxyacetyl)quinoline-3-carbohydrazide is limited, the structural similarity suggests potential effectiveness against similar targets .
| Compound | Cell Line | % Inhibition |
|---|---|---|
| 5a | SNB-75 | 12% |
| 6c | SR Leukemia | 17% |
| 7a | MDA-MB-468 | 92% |
Antibacterial Activity
The antibacterial potential of quinoline derivatives has also been widely studied. Compounds derived from the quinoline scaffold have shown moderate antibacterial activity against various strains.
Research Findings:
In vitro studies indicated that certain synthesized derivatives exhibited Minimum Inhibitory Concentration (MIC) values that confirm their antibacterial effects. For example, derivatives similar to 4-amino-6-chloro-N'-(phenoxyacetyl)quinoline-3-carbohydrazide were evaluated for their MIC against common bacterial strains .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 50 |
| Compound B | S. aureus | 25 |
The mechanism by which quinoline derivatives exert their biological effects often involves interaction with specific cellular targets. For anticancer activity, these compounds may induce apoptosis or inhibit cell cycle progression through various pathways, including:
- Inhibition of topoisomerases.
- Disruption of microtubule formation.
For antibacterial activity, the compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.
Pharmacokinetics and Drug-Likeness
Pharmacokinetic properties are crucial for assessing the viability of any therapeutic agent. Studies have predicted favorable pharmacokinetic profiles for similar quinoline derivatives, suggesting good absorption and distribution characteristics .
Key Pharmacokinetic Parameters:
- Absorption: Oral bioavailability is generally favorable.
- Distribution: High tissue distribution due to lipophilicity.
- Metabolism: Primarily hepatic metabolism with potential for active metabolites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
